2-(3-Fluoro-4-methoxyphenyl)ethanimidamide
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Overview
Description
2-(3-Fluoro-4-methoxyphenyl)ethanimidamide is an organic compound that features a fluoro and methoxy substituent on a phenyl ring, along with an acetamidine group
Scientific Research Applications
2-(3-Fluoro-4-methoxyphenyl)ethanimidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide typically involves multi-step reactions. One common method includes the reaction of 3-fluoro-4-methoxybenzaldehyde with an appropriate amine under acidic conditions to form the corresponding imine. This imine is then reduced to yield the desired acetamidine derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro substituent, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance binding affinity and specificity, while the acetamidine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyacetophenone: Shares the fluoro and methoxy substituents but lacks the acetamidine group.
4-Fluoro-3-methoxyphenylboronic acid: Contains similar substituents but has a boronic acid group instead of acetamidine.
3-Fluoro-4-methoxybenzaldehyde: Precursor in the synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide.
Uniqueness
This compound is unique due to the presence of the acetamidine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)ethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H3,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHROYAJKJCXIFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=N)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301281412 |
Source
|
Record name | 3-Fluoro-4-methoxybenzeneethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301281412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885956-55-8 |
Source
|
Record name | 3-Fluoro-4-methoxybenzeneethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885956-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-methoxybenzeneethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301281412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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